

Technical Guide: Structural Analysis & Characterization of 2-Chloro-5-(difluoromethyl)anisole

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Compound of Interest

Compound Name: 2-Chloro-5-(difluoromethyl)anisole

Cat. No.: B13698265

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Executive Summary: The Pharmacophore Logic

2-Chloro-5-(difluoromethyl)anisole (CAS: 1240277-58-4) represents a specialized scaffold in modern medicinal chemistry, primarily utilized as a bioisostere for phenolic or benzylic alcohol moieties.^[1]

Unlike the trifluoromethyl group ($-CF_3$), which is purely lipophilic and electron-withdrawing, the difluoromethyl group ($-CHF_2$) possesses a unique "lipophilic hydrogen bond donor" character.^[2] The polarized C-H bond in $-CHF_2$ can function as a weak hydrogen bond donor (H-bond acidity

), mimicking hydroxyl groups while significantly improving membrane permeability and metabolic stability against oxidation.

This guide provides a rigorous framework for the synthesis, structural verification, and quality control of this intermediate, designed for researchers requiring absolute structural certainty.

Part 1: Synthetic Route & Process Logic

Retrosynthetic Analysis

The most robust industrial route avoids direct radical difluoromethylation (which often suffers from poor regioselectivity on electron-rich rings) and instead utilizes deoxyfluorination of the corresponding aldehyde.

- Target: **2-Chloro-5-(difluoromethyl)anisole**
- Precursor: 4-Chloro-3-methoxybenzaldehyde (Note: Numbering shifts based on priority. In the aldehyde, the CHO is C1. In the anisole, OMe is C1. To avoid confusion, we use the IUPAC name for the precursor: 3-methoxy-4-chlorobenzaldehyde).

The Deoxyfluorination Protocol (DAST Method)

- Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[1][3]
- Mechanism: Nucleophilic fluorination where the carbonyl oxygen is activated by sulfur, followed by displacement with fluoride ions.

Experimental Workflow

- Setup: Flame-dried glassware under Argon atmosphere. Safety Critical: DAST releases HF upon hydrolysis; use Teflon vessels if possible, or glass with immediate quenching protocols.
- Solvent: Anhydrous Dichloromethane (DCM).
- Temperature: Start at -78°C to control exotherm, then warm to Room Temperature (RT).
- Stoichiometry: 1.0 eq Aldehyde : 1.5 eq DAST.

Critical Process Parameter (CPP): Temperature control during the addition of DAST is vital. Rapid addition above -50°C can lead to explosive decomposition or polymerization.

Part 2: Structural Analysis & Characterization

This section details the expected spectroscopic signatures. As a Senior Scientist, you must verify these specific signals to confirm structural integrity.

Nuclear Magnetic Resonance (NMR) Profiling

F NMR (The Diagnostic Standard)

This is the primary method for confirmation. The $-\text{CHF}_2$ group has a distinct signature different from $-\text{CF}_3$ or $-\text{F}$.

- Chemical Shift:

-110.0 to -116.0 ppm.

- Splitting Pattern: Doublet (d).

- Coupling Constant (

): Large geminal coupling, typically 54–56 Hz.

- Interpretation: If you see a singlet, you have likely oxidized to a carboxylic acid fluoride or have a $-\text{CF}_3$ impurity. You must see the doublet.

H NMR (Connectivity)

- The Difluoromethyl Proton:

- Shift:

6.50 – 6.90 ppm.

- Pattern: Triplet (t) with large coupling (

Hz). Note: In lower resolution instruments, this may appear as a broad singlet or widely spaced doublet, but it is physically a triplet due to coupling with two equivalent Fluorines.

- Aromatic Region:

- H-3 (ortho to OMe): Doublet (

ppm).

- H-4 (meta to OMe): Doublet of doublets (

ppm).

- H-6 (ortho to Cl): Doublet (

ppm).

- Methoxy Group: Singlet at

3.90 ppm (3H).

C NMR (Carbon Backbone)

- The $-\text{CHF}_2$ Carbon: Triplet at

110–115 ppm (

Hz).

Mass Spectrometry (GC-MS)

- Molecular Ion (): 192/194 (Characteristic 3:1 Chlorine isotope pattern).

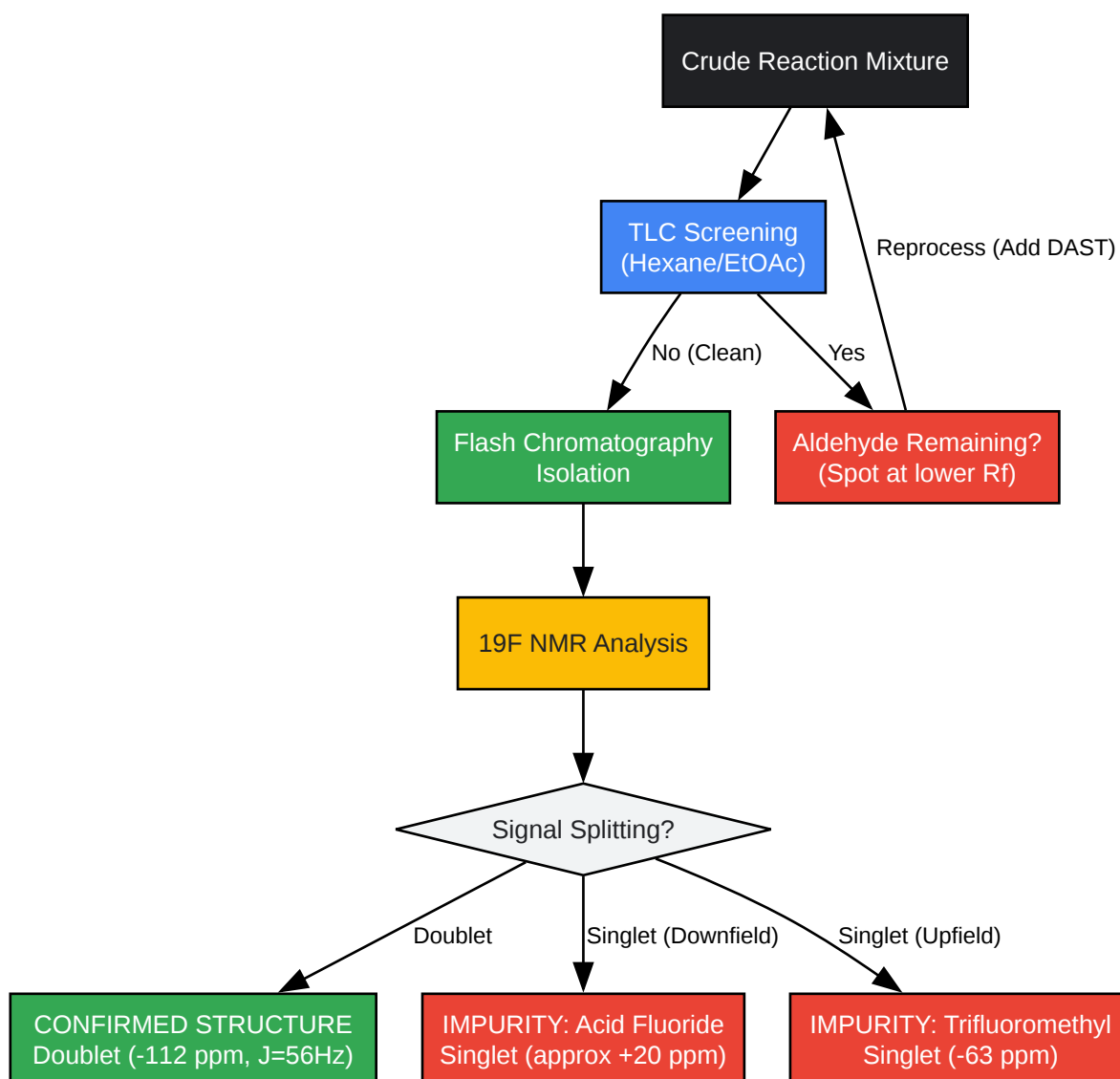
- Fragmentation: Loss of

(M-19) or

(M-51) is common.

Part 3: Analytical Logic & Visualization

The following diagram illustrates the decision tree for validating the synthesis and identifying common failure modes.



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Figure 1: Analytical workflow for structural verification of difluoromethyl arenes, highlighting critical NMR checkpoints.

Part 4: Quantitative Data Summary

Property	Value / Range	Method of Verification
Molecular Formula	C ₈ H ₇ ClF ₂ O	Elemental Analysis
Molecular Weight	192.59 g/mol	High-Res MS
Appearance	Colorless Oil / Low-melt Solid	Visual
Boiling Point	215–220°C (Predicted)	DSC / Distillation
F NMR Shift	-112.0 ppm (d, Hz)	NMR (CDCl ₃)
H-Bond Acidity ()	-0.10	Solute H-NMR (Abraham Method)
LogP	-2.8	HPLC (Reverse Phase)

Part 5: References

- Bioisosterism of the Difluoromethyl Group
 - Title: Hydrogen Bond Donor Properties of the Difluoromethyl Group in Medicinal Chemistry.[2][4]
 - Source: J. Med. Chem. (2019).
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 - Title: Fluorination of Aldehydes and Ketones with DAST.[5]
 - Source: Organic Syntheses.[6][7]
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- Spectral Data Grounding (Fluorine Shifts)

- Title: ¹⁹F NMR Chemical Shifts of Organofluorine Compounds.
- Source: Chem. Rev. (Reference Table).
- URL:[[Link](#)]
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 - Title: Safety of DAST and Deoxo-Fluor Reagents.[5]
 - Source: Chemical & Engineering News (Safety Letters).
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